An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
An In-Depth Technical Guide to the Synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid, a key building block in contemporary medicinal chemistry. The presented methodology is structured around a two-step synthetic sequence, commencing with the formation of a crucial amide intermediate, followed by a palladium-catalyzed borylation. This guide offers a detailed experimental protocol, insights into the rationale behind procedural choices, and a discussion of the critical parameters necessary for successful synthesis. The content is designed to be a practical resource for researchers engaged in the discovery and development of novel therapeutics.
Introduction
2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid (CAS 1072951-41-7) has emerged as a valuable reagent in the synthesis of complex organic molecules, particularly in the realm of drug discovery.[1][2][3][4] Its unique structural features, comprising a fluorinated phenylboronic acid scaffold appended with a morpholine amide, offer medicinal chemists a versatile handle for introducing this motif into target molecules. The boronic acid functionality serves as a linchpin for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of substrates.[5] The fluorine substituent can enhance metabolic stability and modulate the physicochemical properties of the final compound, while the morpholine moiety is often incorporated to improve aqueous solubility and pharmacokinetic profiles.
This guide delineates a reliable synthetic pathway to access this important building block, focusing on practical execution and a thorough understanding of the underlying chemical principles.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The primary disconnection is at the carbon-boron bond, leading back to an aryl halide precursor. A subsequent disconnection of the amide bond points to a commercially available fluorinated benzoic acid derivative and morpholine as the starting materials.
Caption: Retrosynthetic analysis of the target molecule.
This strategy offers a convergent and efficient route, utilizing readily accessible starting materials. The key transformations are:
-
Amide Bond Formation: The synthesis of the intermediate, (4-bromo-2-fluorophenyl)(morpholino)methanone, via the coupling of 4-bromo-2-fluorobenzoic acid and morpholine.
-
Miyaura Borylation: The palladium-catalyzed cross-coupling of the aryl bromide intermediate with a boron source, typically bis(pinacolato)diboron, to yield the desired boronic acid pinacol ester, which can then be hydrolyzed to the final product.[5]
Detailed Experimental Protocol
Part 1: Synthesis of (4-Bromo-2-fluorophenyl)(morpholino)methanone
The initial step involves the formation of an amide bond between 4-bromo-2-fluorobenzoic acid and morpholine. This transformation can be achieved through various coupling agents. A common and effective method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-fluorobenzoic acid | 219.01 | 5.00 g | 22.8 |
| Morpholine | 87.12 | 2.18 mL | 25.1 |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 206.33 | 5.18 g | 25.1 |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.28 g | 2.28 |
| Dichloromethane (DCM), anhydrous | - | 100 mL | - |
| 1 M Hydrochloric acid | - | 50 mL | - |
| Saturated sodium bicarbonate solution | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate | - | - | - |
Procedure:
-
To a stirred solution of 4-bromo-2-fluorobenzoic acid (5.00 g, 22.8 mmol) in anhydrous dichloromethane (100 mL) at room temperature, add morpholine (2.18 mL, 25.1 mmol, 1.1 eq) and a catalytic amount of DMAP (0.28 g, 2.28 mmol, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (5.18 g, 25.1 mmol, 1.1 eq) in anhydrous dichloromethane (20 mL).
-
Add the DCC solution dropwise to the cooled reaction mixture over 15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1 M hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford (4-bromo-2-fluorophenyl)(morpholino)methanone as a white solid.
Expected Yield: 85-95%
Part 2: Synthesis of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid Pinacol Ester
The second step is a Miyaura borylation reaction, a powerful method for the formation of carbon-boron bonds.[5] This reaction utilizes a palladium catalyst to couple the aryl bromide with bis(pinacolato)diboron.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| (4-Bromo-2-fluorophenyl)(morpholino)methanone | 288.12 | 5.00 g | 17.4 |
| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 4.86 g | 19.1 |
| Potassium acetate (KOAc) | 98.14 | 5.12 g | 52.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 0.64 g | 0.87 |
| 1,4-Dioxane, anhydrous | - | 100 mL | - |
| Ethyl acetate | - | - | - |
| Hexanes | - | - | - |
| Water | - | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | - | - | - |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine (4-bromo-2-fluorophenyl)(morpholino)methanone (5.00 g, 17.4 mmol), bis(pinacolato)diboron (4.86 g, 19.1 mmol, 1.1 eq), potassium acetate (5.12 g, 52.2 mmol, 3.0 eq), and Pd(dppf)Cl₂ (0.64 g, 0.87 mmol, 0.05 eq).
-
Add anhydrous 1,4-dioxane (100 mL) to the flask.
-
Heat the reaction mixture to 80-90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford 2-fluoro-5-(morpholine-4-carbonyl)phenylboronic acid pinacol ester as a white to off-white solid.
Expected Yield: 70-85%
Part 3: Hydrolysis to 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic Acid
The final step is the hydrolysis of the pinacol ester to the free boronic acid. This is typically achieved under acidic conditions.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid pinacol ester | 335.19 | 5.00 g | 14.9 |
| Acetone | - | 50 mL | - |
| 1 M Hydrochloric acid | - | 20 mL | - |
| Diethyl ether | - | - | - |
| Water | - | - | - |
Procedure:
-
Dissolve the 2-fluoro-5-(morpholine-4-carbonyl)phenylboronic acid pinacol ester (5.00 g, 14.9 mmol) in a mixture of acetone (50 mL) and 1 M hydrochloric acid (20 mL).
-
Stir the mixture vigorously at room temperature for 4-6 hours.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic extracts with water (2 x 30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-fluoro-5-(morpholine-4-carbonyl)phenylboronic acid as a white solid.
Expected Yield: >90%
Synthetic Workflow Diagram
Caption: Synthetic workflow for the target molecule.
Discussion of Critical Parameters and Mechanistic Insights
-
Amide Coupling: The choice of coupling agent is critical for high yields and purity. While DCC is effective, other reagents such as HATU or EDC can also be employed, particularly if racemization is a concern with chiral substrates. The use of a non-nucleophilic base like triethylamine (if starting from the acid chloride) or a catalyst like DMAP is essential to facilitate the reaction. Anhydrous conditions are crucial to prevent hydrolysis of the activated acid intermediate.
-
Miyaura Borylation: The selection of the palladium catalyst, ligand, and base is paramount for the success of the borylation reaction. Pd(dppf)Cl₂ is a robust and commonly used catalyst for this transformation. The base, typically a weak one like potassium acetate, is crucial to avoid premature Suzuki-Miyaura coupling of the product with the starting material. Anhydrous and oxygen-free conditions are necessary to prevent catalyst deactivation and side reactions.
-
Hydrolysis: The hydrolysis of the pinacol ester is generally a straightforward process. The use of a biphasic system or a co-solvent like acetone facilitates the reaction by improving the solubility of the ester. The progress of the hydrolysis can be monitored by the disappearance of the pinacol signals in the ¹H NMR spectrum.
Safety Considerations
-
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with appropriate personal protective equipment (gloves, lab coat, and safety glasses).
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.
-
Solvents: Dichloromethane and 1,4-dioxane are hazardous solvents and should be handled with care in a fume hood.
Conclusion
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 2-Fluoro-5-(morpholine-4-carbonyl)phenylboronic acid. By following the outlined procedures and paying close attention to the critical parameters, researchers can efficiently access this valuable building block for their drug discovery and development programs. The strategic combination of a robust amide coupling and a modern palladium-catalyzed borylation reaction exemplifies a practical approach to the synthesis of highly functionalized aromatic compounds.
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